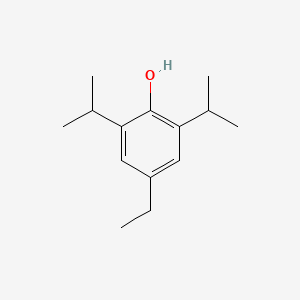![molecular formula C10H19NO2 B14449914 Ethyl 3-[(butan-2-yl)amino]but-2-enoate CAS No. 74273-25-9](/img/structure/B14449914.png)
Ethyl 3-[(butan-2-yl)amino]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(butan-2-yl)amino]but-2-enoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of crotonic acid and is known for its applications in organic synthesis and pharmaceutical intermediates. This compound is characterized by its unique structure, which includes an amino group and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(butan-2-yl)amino]but-2-enoate typically involves the reaction of crotonic acid with butan-2-amine in the presence of an esterification agent such as ethyl alcohol. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is often produced in large quantities for use in various applications, including pharmaceuticals and organic synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(butan-2-yl)amino]but-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Aplicaciones Científicas De Investigación
Ethyl 3-[(butan-2-yl)amino]but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(butan-2-yl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Ethyl 3-[(butan-2-yl)amino]but-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-2-butenoate: Lacks the butan-2-yl group, resulting in different reactivity and applications.
Ethyl 3-aminocrotonate: Similar structure but different substituents, leading to variations in chemical behavior and uses.
Ethyl 3-aminobut-2-enoate: Another related compound with distinct properties and applications.
Propiedades
Número CAS |
74273-25-9 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
ethyl 3-(butan-2-ylamino)but-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-8(3)11-9(4)7-10(12)13-6-2/h7-8,11H,5-6H2,1-4H3 |
Clave InChI |
VAWHXJJLUVARJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



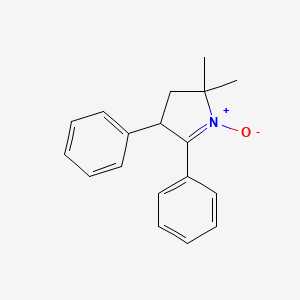
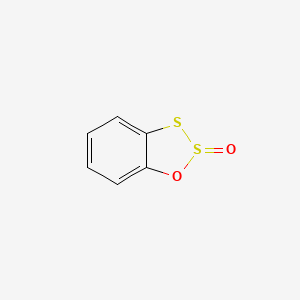
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

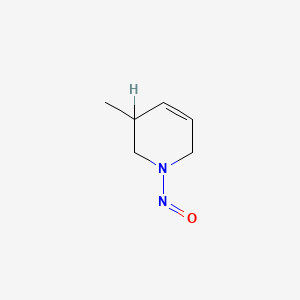


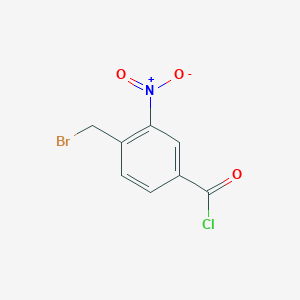
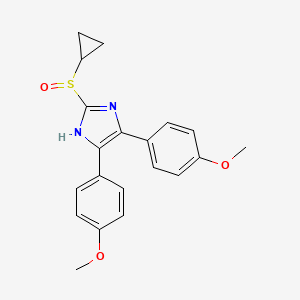
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
